Seitomycin

α-glucosidase inhibition antidiabetic enzyme inhibition

Researchers requiring structurally authenticated 9,9′-bianthryl antibiotics with fully resolved biosynthetic gene clusters face limited commercial availability. Setomimycin (CAS 69431-87-4), the first bianthryl antibiotic isolated from Actinomycetes, directly addresses this gap. • Gram-positive antibacterial: MIC 1.56-3.13 µg/mL against S. aureus, B. subtilis, B. cereus, M. smegmatis • α-Glucosidase inhibition: IC50 231.26 µM (vs acarbose 285.14 µg/mL) • In vivo antitumor efficacy: Sarcoma-180 model at 200 mg/kg/day × 7 days Supplied with full CoA; verified by CAS number to distinguish from monomeric angucycline seitomycin (CAS 630391-05-8).

Molecular Formula C20H18O6
Molecular Weight 354.4 g/mol
Cat. No. B1242491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSeitomycin
Synonymsseitomycin
Molecular FormulaC20H18O6
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESCC1(CC(C2=C(C1)C=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)OC)O)O)O
InChIInChI=1S/C20H18O6/c1-20(25)7-9-3-4-10-15(14(9)12(22)8-20)19(24)16-11(21)5-6-13(26-2)17(16)18(10)23/h3-6,12,21-22,25H,7-8H2,1-2H3
InChIKeyGEGOZMWTAFXSGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Seitomycin (Setomimycin) Compound Overview


Seitomycin (alternatively named Setomimycin; CAS 69431-87-4; molecular formula C34H28O9; MW 580.6) is a pre-anthraquinone antibiotic belonging to the 9,9′-bianthryl structural class, first isolated from Streptomyces pseudovenezuelae AM-2947 [1]. This compound represents the first bianthryl antibiotic reported from Actinomycetes and is derived biosynthetically from two nonaketide precursors via terminal decarboxylation [2]. Setomimycin demonstrates antibacterial activity against Gram-positive organisms including Staphylococcus aureus, Bacillus subtilis, Bacillus cereus, and Mycobacterium smegmatis (MICs = 1.56–3.13 µg/mL), and exhibits antitumor activity in the Sarcoma-180 mouse solid tumor model when administered at 200 mg/kg/day for seven days [3]. A structurally distinct monomeric angucycline compound also named "seitomycin" (CAS 630391-05-8; C20H18O6; MW 354.35) was isolated from terrestrial Streptomyces sp. in 2003 and exhibits only moderate antimicrobial activity similar to tetrangulol methyl ether [4]. For procurement purposes, verification of the intended compound by CAS number and molecular formula is essential given this nomenclature overlap.

Bianthryl natural product probe for enzyme inhibition studies
α-Glucosidase inhibition assay context
Biosynthetic gene cluster reference for dimeric polyketides
Gram-positive antimicrobial screening context

Seitomycin: Bianthryl Class Substitution Limitation


Setomimycin occupies a structurally unique position as the only fully characterized 9,9′-bianthryl antibiotic isolated from Actinomycetes with a completely resolved biosynthetic gene cluster (BGC) and established polyketide origin [1]. Unlike typical anthraquinone or angucycline antibiotics that derive from monomeric polyketide folding, Setomimycin requires a dedicated P-450 enzyme (StmI) and a specific ferredoxin (StmM) to catalyze the atroposelective biaryl coupling of two nonaketide monomers—an enzymatic machinery not present in the BGCs of related compounds such as spectomycin, julichromes, lincolnenins, or huanglongmycin [2]. Furthermore, Setomimycin contains two nuclear transport factor 2 (NTF-2)-like family proteins (StmL and StmN) that are unique to its BGC and absent from comparator clusters [2]. Substitution with monomeric angucyclines (e.g., hatomarubigin C, SM-196 B, tetrangulol methyl ether) or other anthraquinones would eliminate both the dimeric architecture required for the observed MIC potency (1.56–3.13 µg/mL against Gram-positive organisms) [3] and the distinct α-glucosidase inhibitory profile (IC50 = 231.26 µM vs acarbose standard) [2].

Setomimycin (9,9′-bianthryl) vs. Monomeric angucyclines

Monomeric angucyclines lack the dimeric scaffold and the StmI/StmM atroposelective biaryl coupling system, which may shift enzyme inhibition and antimicrobial profiles.

Setomimycin BGC vs. Spectomycin, julichromes, etc.

Unique NTF-2 proteins StmL/StmN and dedicated ferredoxin StmM are absent in comparator BGCs; heterologous production of the dimeric scaffold may not transfer.

Setomimycin (CAS 69431-87-4) vs. Seitomycin (CAS 630391-05-8)

The monomeric angucycline seitomycin shows only moderate antimicrobial activity and no reported antitumor or α-glucosidase inhibition data; direct substitution may fail to reproduce the multi-target profile.

Seitomycin: Comparative Evidence Guide


α-Glucosidase Inhibition vs Acarbose

Setomimycin demonstrated superior α-glucosidase inhibitory activity compared to the standard clinical inhibitor acarbose in an in vitro enzymatic assay using EtOAc extracts from Streptomyces nojiriensis JCM3382. Setomimycin exhibited an IC50 value of 231.26 ± 0.41 µM, representing a 23.2% lower concentration required for 50% inhibition relative to acarbose (IC50 = 285.14 ± 2.04 µg/mL) under identical assay conditions [1]. Molecular docking analysis further revealed that Setomimycin forms two hydrogen bonds with maltase-glucoamylase chain A residues Thr205 and Lys480 (binding energy = -6.8 kcal/mol), two π–π interactions with Trp406 and Phe450, and one π–cation interaction with Asp542, establishing a distinct binding mode from acarbose [1].

α-Glucosidase Inhibition vs Acarbose
Direct comparison
Setomimycin IC50 = 231.26 ± 0.41 µM
Acarbose IC50 = 285.14 ± 2.04 µg/mL
Units differ; molar comparison requires conversion
Supports α-glucosidase inhibition study context
Binding mode includes H-bonds with Thr205/Lys480; π-stacking with Trp406/Phe450
α-glucosidase inhibition antidiabetic enzyme inhibition molecular docking

BGC Architecture: Unique Features vs Comparators

Comparative BGC analysis conducted in 2024 examined the Setomimycin BGC from Streptomyces nojiriensis JCM3382 alongside the BGCs of spectomycin, julichromes, lincolnenins, and huanglongmycin [1]. The Setomimycin BGC contains several unique genetic elements not found in any comparator BGC. Most notably, StmI (cytochrome P-450) is predicted to catalyze the atroposelective biaryl coupling of two monomeric Setomimycin units—a dimerization step essential for biological activity—and is paired with StmM, a ferredoxin specific to the Setomimycin BGC. Additionally, StmL and StmN belong to the nuclear transport factor 2 (NTF-2)-like protein family and are unique to Setomimycin BGCs, with no homologs identified in the four comparator clusters [1]. The BGC also includes heterodimeric TcmI-like cyclases StmH and StmK proposed to assist in monomer formation, along with post-PKS enzymes StmD (C-9 ketoreductase), StmE (aromatase), and StmF (thioesterase) [1].

BGC Architecture vs Comparators
Direct comparison
Unique genes stmI, stmM, stmL, stmN have no homologs in spectomycin, julichrome, lincolnenin, or huanglongmycin BGCs
BGC-unique dimeric bianthryl biogenesis context
StmI/StmM biaryl coupling system essential for scaffold assembly
biosynthetic gene cluster natural products Streptomyces polyketide synthase

Gram-Positive Antibacterial Activity vs Anthraquinones

Setomimycin exhibits potent antibacterial activity against a defined spectrum of Gram-positive organisms with reported MIC values of 1.56–3.13 µg/mL against S. aureus, B. subtilis, B. cereus, and M. smegmatis [1]. While direct head-to-head MIC comparisons with specific named comparators are not available in the primary literature, class-level inference can be drawn from the broader anthraquinone antibiotic family, many of which exhibit MICs in the 6.25–>50 µg/mL range against similar Gram-positive strains [2]. The monomeric angucycline compound also named seitomycin (CAS 630391-05-8) exhibits only "moderate" antimicrobial activity described as "similar to tetrangulol methyl ether," with no MIC values reported [3], establishing that the dimeric 9,9′-bianthryl architecture of Setomimycin (CAS 69431-87-4) is essential for the 1.56–3.13 µg/mL potency range.

Gram-Positive Antibacterial MIC
Class-level inference
Setomimycin MIC 1.56–3.13 µg/mL vs S. aureus, B. subtilis, B. cereus, M. smegmatis
Monomeric seitomycin: moderate, no MIC; typical anthraquinones: 6.25–>50 µg/mL
Supports antimicrobial screening context and scaffold-dependence review
Direct head-to-head comparator data not available
antibacterial MIC Gram-positive Mycobacterium

SARS-CoV-2 Mpro Inhibition Profile

Setomimycin was identified as an inhibitor of the SARS-CoV-2 main protease (Mpro) with a reported IC50 value of 12.02 µM . This represents an additional pharmacological activity beyond its established antibacterial and antitumor profiles. While no direct comparator data for other bianthryl or anthraquinone antibiotics against SARS-CoV-2 Mpro are currently available in the peer-reviewed literature, this quantitative IC50 value establishes a baseline activity that can inform future comparative studies and positions Setomimycin as a potential scaffold for antiviral development.

SARS-CoV-2 Mpro IC50
Baseline measurement
IC50 = 12.02 µM
Supports antiviral protease inhibition context
No structural analog comparator available; single data point
SARS-CoV-2 Mpro inhibitor antiviral COVID-19

In Vivo Antitumor Activity: Sarcoma-180 Model

Setomimycin was evaluated in vivo in the Sarcoma-180 mouse solid tumor model, demonstrating tumor growth reduction when administered intraperitoneally at a dose of 200 mg/kg per day for seven consecutive days [1]. The original 1978 discovery paper established this antitumor activity as a defining characteristic alongside its antibacterial properties [2]. While no head-to-head comparator data are available from the primary literature, this established in vivo activity distinguishes Setomimycin from monomeric angucycline seitomycin (CAS 630391-05-8), for which no antitumor activity has been reported [3].

In Vivo Sarcoma-180 Antitumor
Model context
Tumor growth reduction at 200 mg/kg/day × 7d in mouse model
Monomeric seitomycin: no antitumor activity reported
Supports in vivo oncology model-response context
Requires independent replication; no direct comparator
antitumor Sarcoma-180 in vivo efficacy oncology

Seitomycin: Research & Industrial Applications


α-Glucosidase Inhibition for Antidiabetic Drug Discovery

Based on the direct head-to-head comparison showing Setomimycin (IC50 = 231.26 ± 0.41 µM) outperforming acarbose (IC50 = 285.14 ± 2.04 µg/mL) in α-glucosidase inhibition assays [1], this compound is specifically indicated for enzymological studies of α-glucosidase inhibition, molecular modeling of maltase-glucoamylase binding interactions, and as a lead scaffold for antidiabetic drug discovery programs. The documented binding mode (hydrogen bonds with Thr205 and Lys480; π–π interactions with Trp406 and Phe450; binding energy = -6.8 kcal/mol) [1] supports structure-based optimization efforts.

Biosynthetic Engineering & Genome Mining

The unique Setomimycin BGC architecture, containing genes (stmI, stmM, stmL, stmN) with no homologs in the BGCs of spectomycin, julichromes, lincolnenins, or huanglongmycin [1], makes Setomimycin an essential reference compound for comparative biosynthetic studies, heterologous expression system development, and genome mining efforts aimed at discovering novel dimeric polyketides. The StmI-StmM biaryl coupling system specifically enables research into atroposelective phenol coupling mechanisms in bacterial secondary metabolism.

Antimycobacterial & Antibacterial Research

With documented MICs of 1.56–3.13 µg/mL against S. aureus, B. subtilis, B. cereus, and M. smegmatis [1], Setomimycin serves as a tool compound for Gram-positive antibacterial screening, antimycobacterial drug discovery (leveraging activity against M. smegmatis as a Mycobacterium tuberculosis surrogate), and structure-activity relationship studies of 9,9′-bianthryl scaffolds. The compound's activity against mycobacteria specifically supports tuberculosis drug discovery applications.

In Vivo Antitumor & Oncology Research

The established in vivo efficacy in the Sarcoma-180 mouse solid tumor model (200 mg/kg/day × 7 days) [1] positions Setomimycin for oncology research applications including natural product-derived antitumor agent screening, in vivo pharmacology studies of bianthryl compounds, and mechanistic investigations of antitumor natural products with defined in vivo activity [2]. The compound's dual antibacterial-antitumor profile also supports research into shared mechanisms of action across therapeutic areas.

Application
Selection Property
Validation Focus
α-Glucosidase enzyme inhibition studies
Head-to-head inhibition profile
Enzyme inhibition endpoint and binding mode review
Biosynthetic gene cluster research
BGC-unique enzymatic machinery (StmI/M, StmL/N)
Comparative BGC analysis and heterologous expression
Gram-positive antimicrobial screening
Bianthryl scaffold-dependent MIC
Antimicrobial susceptibility and antimycobacterial endpoints
In vivo oncology model-response studies
Documented in vivo tumor model activity
Tumor growth endpoint and pharmacology review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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